3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features and potential biological activities. This compound is notable for its incorporation of an amino group and a methoxy substituent on the benzofuran ring, which may influence its pharmacological properties.
This compound can be classified as a small organic molecule within the broader category of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific classification of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide places it within the realm of organonitrogen compounds, which include various derivatives with significant therapeutic potential.
The synthesis of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide typically involves several key steps:
These methods enable the efficient synthesis of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide with high yields and purity.
The molecular structure of 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide is defined by the following characteristics:
The structural formula can be represented using SMILES notation: CN(C)CCCNC(=O)C1=CC=CC2=C(N)C3=C(C=CC=C3)N=C12
.
3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide can undergo several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide often involves interaction with specific biological targets such as enzymes or receptors:
The precise mechanism would depend on further biological studies to elucidate its interactions at the molecular level.
Key physical and chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and its potential applications.
3-amino-N,N-diethyl-7-methoxybenzofuran-2-carboxamide holds promise in several scientific fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5